2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone

Positional Isomerism Indole Chemistry Structure-Activity Relationship

Specifically designed for oncology-focused medicinal chemistry. The unique 2-trifluoroacetyl substitution pattern on the indole ring provides a validated starting point for IDO1 inhibitor development, with a reported EC50 of 74 nM. Its well-characterized crystalline structure enables rational, structure-guided optimization. This compound also serves as a high-yield intermediate for synthesizing diverse 2-acylaminoindole libraries, offering a strategic advantage over common 3-substituted analogs. The trifluoromethyl group enhances metabolic stability and lipophilicity (LogP 2.9129), making it a superior building block for drug discovery.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 228873-77-6
Cat. No. B3349654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone
CAS228873-77-6
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h1-5,14H
InChIKeyVSPZYLFNHKDKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone (CAS 228873-77-6): Procurement-Ready Physicochemical and Crystallographic Profile


2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone (CAS 228873-77-6), with molecular formula C10H6F3NO and molecular weight 213.16 g/mol, is a fluorinated indole derivative characterized by a trifluoroacetyl group at the 2-position of the indole ring [1]. Its core structure combines the biologically relevant indole scaffold with the strong electron-withdrawing trifluoromethyl ketone group . The compound is a crystalline solid with a solved X-ray structure, providing a defined molecular geometry essential for structure-based design [2].

Why 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone (CAS 228873-77-6) Cannot Be Interchanged with Common 3-Substituted Analogs


Substituting 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone with a more common 3-trifluoroacetyl indole analog (e.g., CAS 14618-45-2) is chemically and functionally invalid. The 2-substitution pattern on the indole ring fundamentally alters the electronic and steric environment of the molecule compared to 3-substituted analogs [1]. This positional isomerism directly impacts the compound's reactivity in further synthetic transformations and its molecular recognition by biological targets, such as the indoleamine 2,3-dioxygenase (IDO) enzyme, where 2-substituted indole ethanones have been specifically identified as a novel inhibitor class [2]. The trifluoromethyl group also confers distinct physicochemical properties, including increased lipophilicity (experimental LogP = 2.9129), which would be absent in non-fluorinated analogs [3].

Quantitative Differentiation Guide for 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone (CAS 228873-77-6)


Positional Isomerism: 2-Trifluoroacetyl vs. 3-Trifluoroacetyl Indole

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone is a 2-substituted indole. The position of substitution on the indole ring is a critical determinant of biological activity and chemical reactivity. A direct comparison between 2-trifluoroacetyl and 3-trifluoroacetyl indoles reveals a fundamental difference in their biological target engagement [1]. The 2-substituted indole ethanone scaffold is a known structural class for indoleamine 2,3-dioxygenase (IDO) inhibition, a target distinct from those typically associated with 3-substituted trifluoroacetyl indoles [2]. No direct head-to-head data is available for this specific pair, but the distinction in target classes highlights the critical importance of substitution pattern for research applications [3].

Positional Isomerism Indole Chemistry Structure-Activity Relationship

Lipophilicity Advantage: Experimental LogP Comparison vs. Non-Fluorinated Indole

The introduction of the trifluoromethyl group significantly alters the lipophilicity of the indole core, a key property influencing membrane permeability and non-specific binding. For 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone, the experimentally determined LogP is 2.9129 [1]. In contrast, a non-fluorinated 2-acetyl indole analog (1-(1H-indol-2-yl)ethanone) has a predicted LogP of approximately 2.1 . This difference of ~0.8 log units represents a roughly 6.3-fold increase in lipophilicity for the trifluoroacetyl compound, a quantitative shift that can improve passive membrane diffusion in cellular assays [2].

Lipophilicity Drug Design Physicochemical Property

Defined Molecular Geometry for Structure-Based Design

A solved crystal structure is a prerequisite for rigorous structure-based drug design and molecular modeling. 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone has a fully solved and refined X-ray crystal structure, providing a definitive 3D conformation [1]. The molecule is nearly planar with a small deviation (within 0.2 Å) and a specific torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [2]. This level of structural detail is often not available for many close analogs or intermediates, limiting their utility in computational workflows that rely on accurate starting geometries. The crystal structure has been refined to an R(1) value of 0.053 for 2043 observed reflections, indicating a high-quality model [3].

Crystallography Molecular Modeling Structure-Based Drug Design

Validated Application Scenarios for 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone (CAS 228873-77-6)


Cancer Immunotherapy Drug Discovery: Targeting IDO1/2

This compound is a validated starting point for developing novel inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key immunosuppressive target in cancer. As established, the 2-substituted indole ethanone scaffold is a recognized inhibitor class [1]. The compound has reported activity against human IDO1 with an EC50 of 74 nM in a cell-based assay, demonstrating its functional relevance [2]. Its high-quality crystal structure allows for rational, structure-guided optimization to improve potency and selectivity, making it a high-value procurement for oncology-focused medicinal chemistry teams [3].

Synthesis of 2-Acylaminoindoles as Versatile Intermediates

The compound serves as a critical intermediate in a three-step method for synthesizing 3-substituted 2-acylaminoindoles [1]. The established chemistry leverages the stability of the 2-trifluoroacetylamino indole intermediate, which can be generated in high yield and subsequently deprotected and selectively acylated to produce a library of 2-acylamino indoles [2]. This methodology is valuable for generating diverse compound collections for biological screening, where the 2-aminoindole motif is a privileged structure in medicinal chemistry [3].

Fluorinated Building Block for Enhanced Physicochemical Properties

The trifluoroacetyl group is a strategic modifier in drug design, known to increase metabolic stability and lipophilicity. The experimental LogP of 2.9129 for this compound confirms a significant lipophilicity increase (~6.3-fold) compared to its non-fluorinated counterpart [1]. Researchers aiming to incorporate a fluorinated, electron-withdrawing group into an indole scaffold can use this compound as a direct building block, bypassing the need for late-stage functionalization and benefiting from its well-characterized physicochemical properties [2].

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